Product packaging for Iodoazomycin riboside(Cat. No.:CAS No. 102059-58-5)

Iodoazomycin riboside

Cat. No.: B011314
CAS No.: 102059-58-5
M. Wt: 355.09 g/mol
InChI Key: FWNOUYXMHAJQMU-DBRKOABJSA-N
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Description

Historical Perspectives on Iodoazomycin Riboside Discovery

The journey into understanding and targeting hypoxic cells in tumors gained significant momentum with the exploration of nitroimidazole compounds. The discovery of 2-nitroimidazole (B3424786) (azomycin) as a substance with activity in hypoxic environments paved the way for the synthesis of numerous analogues. The initial drive was to develop radiosensitizers, compounds that could make hypoxic tumor cells, which are notoriously resistant to radiation therapy, more susceptible to treatment.

In this context, this compound (IAZR), formally known as 1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole, was first synthesized and described in 1986 by Jette and colleagues. researchgate.netcapes.gov.br The rationale for its creation was to overcome the high lipophilicity of earlier radioiodinated nitroimidazole compounds, a property that led to undesirable in vivo distribution and limited their efficacy as imaging agents. scielo.br By incorporating a sugar moiety (ribose), the researchers aimed to create a more hydrophilic molecule with potentially better pharmacokinetic properties. The synthesis involved the coupling of a 2-nitroimidazole base with a modified ribose sugar. researchgate.netcapes.gov.br Initial in vitro studies demonstrated that IAZR was a potent radiosensitizer and exhibited selective binding to hypoxic cells. researchgate.netcapes.gov.br

Research Significance of this compound in Chemical Biology

The significance of this compound in chemical biology lies primarily in its function as a molecular probe for hypoxia. Its mechanism of action is rooted in the chemical properties of the 2-nitroimidazole ring. snmjournals.org In the low-oxygen environment of hypoxic cells, the nitro group of IAZR undergoes a one-electron reduction by cellular reductases, such as cytochrome P450 reductase. scielo.brscispace.com This reduction forms a reactive nitro radical anion.

Under normal oxygen conditions (normoxia), this radical anion is rapidly re-oxidized back to the parent compound, preventing its accumulation. However, in the absence of sufficient oxygen, the radical anion can undergo further reduction to form highly reactive intermediates. scielo.br These intermediates can then covalently bind to cellular macromolecules, effectively trapping the compound within the hypoxic cell. scielo.brscispace.com This hypoxia-selective accumulation is the cornerstone of its utility.

By radiolabeling IAZR with a gamma-emitting isotope like Iodine-123 or Iodine-131, its location and concentration within the body can be detected using non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT). researchgate.net This allows for the visualization of hypoxic regions in tumors and other tissues, providing valuable information for diagnosis, prognosis, and treatment planning. The development of IAZR and its analogues, therefore, represented a significant step forward in the in vivo study of hypoxia. scispace.com

Current Research Landscape and Unaddressed Questions

While this compound was a pioneering compound, the focus of much of the subsequent research has shifted towards its analogues, most notably Iodoazomycin arabinoside (IAZA) and various fluorinated derivatives such as Fluoroazomycin arabinoside (FAZA). scielo.brnih.govnih.gov Preclinical studies with IAZR revealed some limitations, including susceptibility to in vivo deiodination, where the iodine atom is cleaved from the molecule. This deiodination can lead to non-specific uptake of the radioisotope, particularly in the thyroid, complicating the interpretation of imaging studies.

The development of IAZA, which utilizes an arabinose sugar instead of ribose, was a direct attempt to create a compound with greater in vivo stability against enzymatic cleavage of the glycosidic bond. scielo.br Similarly, the move towards fluorine-18 (B77423) labeled compounds like FAZA for Positron Emission Tomography (PET) imaging offered advantages in terms of image resolution and quantification. nih.govmdpi.com

Despite the shift in focus, several unaddressed questions regarding this compound remain. A key question is whether modern medicinal chemistry approaches could overcome the stability issues of IAZR. For instance, could modifications to the ribose sugar or the linker to the nitroimidazole core enhance its in vivo stability without compromising its hypoxia-selective properties? Furthermore, a detailed comparative study of the cellular uptake and efflux mechanisms of IAZR versus its more studied analogues could provide valuable insights into the structure-activity relationships of this class of compounds. The potential for non-radioactive IAZR as a tool in other areas of chemical biology, beyond imaging, also remains largely unexplored. Future research could revisit this foundational molecule to unlock its full potential in the ongoing quest to understand and combat diseases characterized by hypoxia. researchgate.net

Detailed Research Findings

The following interactive data tables summarize key in vitro findings from early research on this compound and its comparators.

Table 1: Comparative in vitro Cytotoxicity and Radiosensitizing Effectiveness

CompoundRelative Cytotoxicity (vs. Misonidazole)Relative Radiosensitizing Effectiveness (vs. Misonidazole)
This compound (IAZR) ~10x more toxic~10x more effective
Azomycin (B20884) riboside (AZR) ~3.3x more toxic~3.3x more effective
Misonidazole (B1676599) (MISO) 1x (Reference)1x (Reference)
Data sourced from Jette et al., 1986. researchgate.netcapes.gov.br

Table 2: Comparative in vitro Hypoxic Binding Rates

CompoundConcentration (µM)Initial Binding Rate to Hypoxic EMT-6 Cells (pmol/10⁶ cells/hr)Relative Binding Rate (vs. Misonidazole)
This compound (IAZR) 10-100Not explicitly quantified in direct comparison2.5-3x faster
Iodoazomycin arabinoside (IAZA) 30284~3.2x faster
Misonidazole (MISO) 30891x (Reference)
Data for IAZR and MISO sourced from Jette et al., 1986. researchgate.netcapes.gov.br Data for IAZA sourced from Mannan et al., 1991. nih.govosti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10IN3O5 B011314 Iodoazomycin riboside CAS No. 102059-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102059-58-5

Molecular Formula

C8H10IN3O5

Molecular Weight

355.09 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1

InChI Key

FWNOUYXMHAJQMU-DBRKOABJSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Other CAS No.

102059-58-5

Synonyms

1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole
IAZR
iodoazomycin riboside

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Iodoazomycin Riboside

Identification of Iodoazomycin Riboside Biosynthetic Gene Clusters

As this compound is a synthetic compound, no natural biosynthetic gene cluster for its production exists. However, a cryptic biosynthetic gene cluster responsible for producing azomycin (B20884) was identified in Streptomyces cattleya through bioinformatics-guided genome mining. nih.govsecondarymetabolites.org This discovery was significant as the biosynthetic pathway for azomycin had been unknown for over 50 years. ubc.ca The identified gene cluster, designated as the azm cluster, contains the necessary genes encoding the enzymes for the conversion of L-arginine to azomycin. nih.govsecondarymetabolites.org This cluster has been found to be widely distributed among soil-dwelling actinobacteria and proteobacteria. nih.gov

Characterization of Key Biosynthetic Enzymes

The in vitro reconstitution of the azomycin biosynthetic pathway has allowed for the characterization of the key enzymes involved in this process. nih.gov The pathway from L-arginine to 2-aminoimidazole is catalyzed by three enzymes: RohP, RohR, and RohQ. nih.gov The final step of nitration is carried out by the enzyme RohS. nih.gov

The biosynthesis of this compound does not involve halogenases as it is a synthetic molecule, and the iodine atom is introduced through chemical synthesis. The natural biosynthetic pathway of its precursor, azomycin, also does not involve any halogenation steps.

The formation of the C-nucleoside bond in this compound is a result of chemical synthesis, not enzymatic activity. The natural product azomycin is not a nucleoside and therefore its biosynthesis does not involve glycosyltransferases.

The biosynthesis of azomycin does not appear to directly involve radical S-adenosylmethionine (SAM) enzymes. The key enzymatic steps are catalyzed by other classes of enzymes, such as oxidases and lyases.

The core enzymatic steps in the biosynthesis of the 2-aminoimidazole intermediate of azomycin are:

RohP: This enzyme is an O₂, and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent arginine oxidase. nih.govresearchgate.net It catalyzes the conversion of L-arginine to (S)-4-hydroxy-2-ketoarginine. ubc.caresearchgate.net RohP is a PLP-dependent enzyme that utilizes molecular oxygen in the hydroxylation and deamination of L-arginine. nih.gov

RohR: This enzyme is a retro-aldolase that acts on the product of the RohP-catalyzed reaction. nih.gov

RohQ: This enzyme is a cyclodehydratase that facilitates the formation of the imidazole (B134444) ring. nih.gov

RohS: This enzyme, identified from Kitasatospora azatica, is an N-oxygenase responsible for the final nitration of 2-aminoimidazole to form azomycin. nih.gov

A proposed biosynthetic pathway for azomycin is depicted below: L-arginine → (S)-4-hydroxy-2-ketoarginine → Intermediate → 2-aminoimidazole → Azomycin (2-nitroimidazole)

Glycosyltransferases in this compound C-Nucleoside Formation

Precursor Incorporation and Metabolic Engineering Strategies for this compound

As a synthetic molecule, precursor incorporation studies for this compound have focused on chemical synthesis methods. However, the elucidation of the azomycin biosynthetic pathway from L-arginine opens up possibilities for metabolic engineering approaches. nih.gov Early studies had already indicated that L-arginine could be a precursor to azomycin in Streptomyces eurocidicus. nih.gov By expressing the azm gene cluster in a heterologous host, it may be possible to produce azomycin biocatalytically. Further engineering of this pathway, potentially by introducing a halogenase and a glycosyltransferase with appropriate specificities, could theoretically lead to the biosynthesis of this compound or other halogenated and glycosylated analogs.

Regulatory Mechanisms Governing this compound Biosynthesis

The regulatory mechanisms governing the natural biosynthesis of azomycin are not yet fully understood. However, the identification of the azm gene cluster in Streptomyces cattleya provides a starting point for investigating the regulatory elements that control its expression. nih.govsecondarymetabolites.org Typically, biosynthetic gene clusters in Streptomyces are controlled by pathway-specific regulatory genes, which may be responsive to nutrient availability or other environmental signals. Further research into the promoter regions and potential regulatory proteins within or near the azm cluster will be necessary to elucidate these mechanisms.

Chemical Synthesis and Synthetic Methodology for Iodoazomycin Riboside

Total Synthesis Approaches to Iodoazomycin Riboside

The total synthesis of this compound, formally known as 1-(5′-Iodo-5′-Deoxyribofuranosyl)-2-Nitroimidazole, involves the creation of the molecule from basic chemical precursors. researchgate.net These approaches are designed to build the complex structure, which consists of a 2-nitroimidazole (B3424786) heterocyclic base linked to a 5-deoxy-5-iodoribofuranose sugar moiety.

Convergent Synthetic Strategies for this compound Scaffold Construction

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then joined together in the later stages of the synthesis. researchgate.net In the context of this compound, this typically involves the preparation of the 2-nitroimidazole base (azomycin) and a suitably modified ribose derivative, followed by their coupling. researchgate.net

Stereoselective and Stereocontrolled Methodologies in this compound Synthesis

Achieving the correct stereochemistry is a paramount challenge in nucleoside synthesis. For this compound, the desired product is the β-anomer, where the 2-nitroimidazole base is on the same side of the furanose ring as the C4' substituent. researchgate.netnih.gov

Stereoselectivity is often controlled during the glycosylation step. The choice of protecting groups on the ribose sugar can influence the stereochemical outcome through neighboring group participation. For instance, an acyl group at the C-2' position can direct the formation of the β-anomer. researchgate.net However, in some cases, this participation is undesirable and must be circumvented to achieve the desired product. researchgate.net

A clear example of stereocontrolled methodology is seen in the synthesis of the related analogue, Iodoazomycin Arabinoside (IAZA). To create the arabinose configuration from a riboside precursor, a nucleophilic displacement reaction with inversion of configuration is employed. researchgate.net The synthesis starts with the β-riboside, azomycin (B20884) riboside (AZR). The hydroxyl groups are protected, and the 2'-hydroxyl is converted into a good leaving group, such as a trifluoromethanesulfonyl (triflate) group. researchgate.net Subsequent nucleophilic attack by an iodide ion proceeds via an SN2 mechanism, inverting the stereochemistry at the C-2' position to yield the arabino configuration. researchgate.net This demonstrates a powerful method for controlling the stereochemistry of a specific chiral center.

Reaction Type Precursor Key Reagent(s) Product Stereochemistry Reference
Nucleophilic Substitution1-β-d-(3,5-silyloxy-2-O-triflyl-ribofuranosyl)-2-nitroimidazoleIodide ion (e.g., NaI)Inversion at C-2' (ribo to arabino) researchgate.net
GlycosylationSilylated 2-nitroimidazole + Protected Ribosyl HalideLewis Acidβ-anomer favored scribd.com

Protecting Group Chemistry in this compound C-Nucleoside Synthesis

Protecting groups are essential tools in the synthesis of complex molecules like this compound to ensure that reactions occur at the desired locations. pressbooks.pub In nucleoside synthesis, the hydroxyl groups of the sugar moiety must be temporarily blocked to prevent unwanted side reactions during the coupling of the base or modification of other parts of the molecule. umich.eduumich.edu

For the synthesis of this compound and its precursors, the primary 5'-hydroxyl and the secondary 2'- and 3'-hydroxyls of the ribose ring are key sites for protection. umich.edu The choice of protecting group is critical and must be stable to the reaction conditions used in subsequent steps, yet easily removable at the end of the synthesis. pressbooks.pub

Commonly used protecting groups for the hydroxyl functions include:

Trityl Groups: The dimethoxytrityl (DMTr) and trimethoxytrityl (TMTr) groups are frequently used for the selective protection of the primary 5'-hydroxyl group due to their steric bulk. umich.edu They are acid-labile, allowing for selective deprotection. umich.eduumich.edu

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or the larger tetraisopropyldisiloxane-1,3-diyl (TIPS) group, which can protect both the 3'- and 5'-hydroxyls simultaneously, are also employed. researchgate.net The TIPS group was used in the synthesis of an IAZA precursor. researchgate.net

Acyl Groups: Acetyl (Ac) or benzoyl (Bz) groups are often used to protect the 2'- and 3'-hydroxyls. researchgate.netscribd.com

The strategic application and removal of these groups allow for the regioselective synthesis of the target molecule. For instance, protecting the 2'- and 3'-hydroxyls allows for the specific conversion of the 5'-hydroxyl group into an iodide, a key step in transforming azomycin riboside into this compound. researchgate.net

Protecting Group Target Hydroxyl(s) Key Features Reference(s)
Dimethoxytrityl (DMTr)5'-OHAcid-labile, selective for primary OH umich.edu, umich.edu
Tetraisopropyldisiloxane (TIPS)3'-OH and 5'-OHProtects two hydroxyls simultaneously researchgate.net, researchgate.net
Acetyl (Ac), Benzoyl (Bz)2'-OH, 3'-OHBase-labile, can influence stereochemistry scribd.com, researchgate.net

Semi-Synthetic Derivatization of this compound Scaffolds

Much of the work on this compound involves semi-synthesis, where a naturally produced or readily available precursor, such as a simpler nucleoside, is chemically modified. The synthesis of this compound (5'-IAZR) itself is often achieved through the semi-synthetic modification of azomycin riboside (AZR). researchgate.net

This transformation involves the selective replacement of the 5'-hydroxyl group of AZR with an iodine atom. This is typically accomplished by first converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone). This method provides a direct route to the final compound from an advanced intermediate. researchgate.netosti.gov This approach is foundational for producing radiolabeled versions, such as with ¹²⁵I or ¹³¹I, for research purposes by using the corresponding radioiodide salt in the final step. researchgate.netnih.gov

Development of Novel Synthetic Routes for this compound Analogues

The development of novel synthetic routes has been driven by the need to create analogues of this compound with potentially improved properties. researchgate.net These efforts have led to the creation of a variety of related 2-nitroimidazole nucleosides. dntb.gov.ua

Key analogues include:

Iodoazomycin Arabinoside (IAZA): This is a stereoisomer of this compound. osti.govnih.gov Its synthesis involves a stereospecific route that inverts the configuration at the C-2' position of a riboside precursor, as detailed in section 3.1.2. researchgate.net IAZA has been synthesized and radiolabeled with isotopes like ¹²³I and ¹²⁵I. nih.govdntb.gov.ua

Fluoroazomycin Riboside (FAZR): An analogue where the 5'-iodo group is replaced by fluorine. One isomer, β-5-FAZR, has been synthesized with a reported yield of 44%. researchgate.net The introduction of fluorine often requires specialized fluorinating reagents.

Other 2-Nitroimidazole Nucleosides: A broader class of analogues has been explored, including those with different sugar moieties (e.g., hexopyranosyl) or modifications at other positions. osti.gov The goal of these synthetic efforts is often to fine-tune the molecule's biological activity and distribution. researchgate.net

The synthesis of these new molecules often leverages the same fundamental chemical principles used for this compound, including strategic protection of functional groups and stereocontrolled reactions, to build structural diversity. researchgate.net

Molecular Mechanisms of Action of Iodoazomycin Riboside

Cellular and Subcellular Target Identification of Iodoazomycin Riboside

The selective activity of this compound is rooted in its bioreductive activation. In hypoxic cells, the nitro group of the imidazole (B134444) ring undergoes a series of one-electron reductions, a process catalyzed by various intracellular reductases, including flavin-dependent cytochrome P450 reductase. scielo.br This reduction leads to the formation of highly reactive radical anions and other reduced intermediates. In the presence of oxygen, these reactive species are rapidly re-oxidized back to the parent compound, thus preventing their accumulation in normoxic tissues. However, under hypoxic conditions, these intermediates can interact with and covalently bind to a range of cellular macromolecules, leading to the compound's selective retention and cytotoxicity in hypoxic environments. scielo.brnih.gov

The reactive intermediates generated from the bioreduction of 2-nitroimidazoles are known to be capable of inducing cellular damage, including to nucleic acids. This interaction can lead to the formation of DNA adducts and strand breaks. scielo.brscispace.com For instance, studies on benznidazole, a related 2-nitroimidazole (B3424786), have directly demonstrated that its nitroreductase-dependent activation leads to DNA damage in the nuclear genome, likely in the form of double-strand breaks. nih.govresearchgate.net This damage, in turn, activates cellular DNA repair pathways. nih.gov

While the general mechanism for 2-nitroimidazoles involves DNA damage, some studies on closely related compounds like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) have indicated that under their specific experimental conditions, covalent binding was observed with cellular proteins but not directly with DNA. However, the formation of reactive oxygen species and the disruption of DNA replication by these compounds do induce replication stress and can indirectly lead to DNA damage. nih.gov The released reactive species, such as nitric oxide, from irradiated nitroimidazoles could also contribute to making DNA damage permanent by fixing dangling bonds. frontiersin.org

The metabolic activation of this compound is intrinsically linked to enzymatic activity, and its reactive metabolites can, in turn, inhibit key cellular enzymes. The primary enzymes responsible for the activation of IAZR are one-electron reductases. scielo.br

Once activated, the reactive intermediates of related 2-nitroimidazoles have been shown to inhibit the function of specific enzymes. Research on IAZA and FAZA has demonstrated that their activated forms can significantly curtail the catalytic activities of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione (B108866) S-transferase (GST). As a nucleoside analog, this compound is also a substrate for nucleoside transport mechanisms, which facilitates its entry into cells, though this interaction is one of transport rather than inhibition. researchgate.net

Enzyme/TransporterInteraction with this compound or Related CompoundsOutcome of InteractionReference
Cytochrome P450 ReductaseCatalyzes the bioreductive activation of the nitroimidazoleFormation of reactive intermediates under hypoxic conditions scielo.br
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Inhibition by activated metabolites of IAZA/FAZAImpairment of glycolytic pathway
Glutathione S-transferase (GST)Inhibition by activated metabolites of IAZA/FAZAReduction in cellular detoxification capacity
Nucleoside TransportersActs as a substrate for transport into the cellFacilitates cellular uptake researchgate.net

A principal mechanism for the selective accumulation and cytotoxic effect of this compound in hypoxic tissues is its covalent binding to cellular proteins. scielo.br Following bioreductive activation, the resulting reactive species form adducts with various intracellular proteins. scielo.br This binding is significantly more pronounced in hypoxic cells compared to aerobic cells. nih.gov

Studies with the closely related compounds IAZA and FAZA have confirmed that covalent binding occurs with cellular proteins under hypoxic conditions. It has also been noted that a significant portion of the bioreductive binding of the related compound misonidazole (B1676599) is to thiol-containing molecules, particularly the antioxidant glutathione (GSH), forming adducts. ucl.ac.uk This depletion of cellular thiols can render cells more susceptible to oxidative stress. scielo.br The binding of these activated nitroimidazoles is primarily observed in the cytoplasm, which may be due to cytoplasmic proteins being the initial targets, with the potential for reactive intermediates to then diffuse and interact with nuclear components. collectionscanada.gc.ca

Cellular ComponentType of InteractionConsequence of InteractionReference
Cellular ProteinsCovalent adduct formation with reactive metabolitesProtein dysfunction, cellular stress, and selective retention of the compound in hypoxic cells. scielo.br
Glutathione (GSH)Adduct formation with reactive metabolites of misonidazoleDepletion of cellular non-protein thiols, leading to increased oxidative stress. scielo.brucl.ac.uk

Enzyme Inhibition Profiles Mediated by this compound

Perturbation of Cellular Signaling Pathways by this compound

The cellular stress induced by this compound, including DNA damage and the generation of reactive species, has the potential to perturb critical cellular signaling pathways. However, direct evidence specifically linking this compound to the MAPK and NF-κB pathways is limited. The discussion below is based on the known triggers of these pathways and the established effects of hypoxia and nitroimidazole compounds.

The mitogen-activated protein kinase (MAPK) signaling pathways, which include the ERK, p38, and JNK cascades, are central regulators of cellular responses to a wide array of stimuli, including chemical agents and oxidative stress. nih.gov Cellular stresses such as DNA damage and the presence of reactive oxygen species, which can be induced by compounds like this compound, are known activators of the p38 and JNK stress-activated MAPK pathways. nih.gov While direct studies on this compound's effect on the MAPK pathway are not prominent in the reviewed literature, it is plausible that the cellular damage it causes under hypoxic conditions could lead to the activation of these stress-response pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory response, and it also plays a role in protecting cells from apoptosis following DNA damage. nih.gov The activation of the NF-κB pathway can be triggered by various signals, including reactive oxygen species and DNA damage. nih.gov Furthermore, hypoxia itself has been shown to lead to the coordinate activation of Hypoxia-Inducible Factor-1 (HIF-1) and NF-κB DNA binding. researchgate.net Given that this compound's mechanism is fundamentally linked to hypoxia and its capacity to induce cellular and DNA damage, it is conceivable that it could indirectly lead to the modulation of the NF-κB pathway. This interference could be a secondary consequence of the hypoxic environment and the cellular stress response initiated by the compound's activity.

MAPK Pathway Modulation

Induction of Specific Cellular Responses by this compound

This compound (IAZR) is a chemical compound that has garnered attention for its selective toxicity toward hypoxic cells, which are characteristic of solid tumors. Its molecular mechanisms of action, particularly in inducing specific cellular responses such as apoptosis, cell cycle arrest, and autophagy, are areas of active investigation. The ability of IAZR to instigate these processes underscores its potential as a targeted anti-cancer agent.

Apoptosis and Programmed Cell Death Pathway Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic strategies. While direct and extensive research on the specific apoptotic pathways activated by this compound is limited, its cytotoxic nature, especially under hypoxic conditions, suggests a strong pro-apoptotic potential. nih.gov

One study noted that a two-hour exposure of CaNT tumours to carbogen (B8564812) breathing, a treatment that can lead to reoxygenation of hypoxic tumor areas where IAZR accumulates, induced apoptosis as measured by the TdT assay. ucl.ac.uk This suggests that the reperfusion of previously hypoxic cells, which have taken up IAZR, could trigger apoptotic cell death. ucl.ac.uk However, the precise molecular cascade initiated by IAZR remains to be fully elucidated.

Generally, apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death. nih.gov The intrinsic pathway is often initiated by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. nih.gov This release is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govnih.govwikipedia.org It is plausible that the cytotoxic effects of IAZR could involve the modulation of these Bcl-2 family proteins, tipping the balance towards apoptosis. Some studies have shown that p53-independent apoptosis can occur in response to DNA damage, a potential consequence of IAZR's action, especially in its role as a radiosensitizer. ucsf.edunih.govnih.gov

Table 1: Key Protein Families Involved in Apoptosis

Protein FamilyFunctionKey Members
Caspases Executioners of apoptosisCaspase-3, Caspase-8, Caspase-9 nih.govd-nb.info
Bcl-2 Family Regulators of mitochondrial outer membrane permeabilizationBcl-2, Bcl-xL (anti-apoptotic); Bax, Bak (pro-apoptotic) nih.govwikipedia.orgonclive.comthno.org

Further research is necessary to specifically identify the caspases activated by IAZR and to determine the involvement of the intrinsic and extrinsic pathways in its mechanism of action.

Cell Cycle Arrest Mechanisms Induced by this compound

The cell cycle is a tightly regulated process that governs cell proliferation. The ability to halt the cell cycle at specific checkpoints (G1, S, G2/M) is a critical mechanism for preventing the propagation of damaged cells. Hypoxia itself is known to induce cell cycle arrest. ucl.ac.uk Studies using IAZR as a marker for hypoxic cells have provided some insights into its potential role in this process.

For instance, in HT29 xenografts, hypoxic cells were observed to completely halt their progression through the cell cycle. ucl.ac.uk Another study demonstrated that treatment with a single fraction of carbogen induced a G2 phase delay in CaNT tumours, where IAZR was used to identify hypoxic regions. ucl.ac.uk These findings suggest that conditions under which IAZR is effective are conducive to cell cycle arrest.

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors (CKIs). nih.govmdpi.comwikipedia.org The G1/S and G2/M transitions are major checkpoints. ucl.ac.uknih.gov Arrest at these checkpoints is often mediated by the p53 tumor suppressor protein, which can induce the expression of CKIs like p21. ucl.ac.uk However, p53-independent mechanisms of cell cycle arrest also exist. ucl.ac.uk

Table 2: Key Regulators of the Cell Cycle

RegulatorFunctionExamples
Cyclin-Dependent Kinases (CDKs) Drive the cell cycleCDK1, CDK2, CDK4 nih.govnih.gov
Cyclins Regulate CDK activityCyclin D, Cyclin E, Cyclin A, Cyclin B ucl.ac.uknih.gov
CDK Inhibitors (CKIs) Inhibit CDK activity, causing cell cycle arrestp21, p27 ucl.ac.ukwikipedia.org

While it is plausible that IAZR contributes to cell cycle arrest, particularly in hypoxic tumor environments, direct evidence detailing its impact on specific cyclins, CDKs, and checkpoint proteins is currently lacking in the available scientific literature.

Autophagy Induction by this compound

Autophagy is a cellular self-digestion process that plays a dual role in cancer, acting as both a survival mechanism and a form of cell death. The induction of autophagic cell death is another potential anti-cancer strategy. To date, there is no direct scientific evidence from the provided search results linking this compound to the induction of autophagy.

Autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. mdpi.comnih.gov Key proteins involved in the initiation and progression of autophagy include Beclin-1 and the microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govjcpres.comresearchgate.net During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane and serves as a reliable marker for autophagy. jcpres.comnih.gov

Some natural products have been shown to induce autophagic cell death in cancer cells. frontiersin.orguq.edu.au Given that IAZR is a cytotoxic agent, exploring its potential to induce autophagy is a logical next step in understanding its full mechanistic profile.

Table 3: Key Markers of Autophagy

MarkerRole in Autophagy
Beclin-1 Initiation of autophagosome formation nih.govjcpres.complos.org
LC3-II Marker for autophagosome formation and elongation jcpres.comresearchgate.netnih.gov

Future studies are required to investigate whether this compound can modulate the expression or activity of key autophagy-related proteins like Beclin-1 and LC3, and to determine if autophagy contributes to its cytotoxic effects.

Biological Activities and Preclinical Efficacy Research of Iodoazomycin Riboside

Antimicrobial Activity Investigations (In Vitro)

Extensive searches of scientific literature did not yield specific data on the antibacterial or antifungal properties of Iodoazomycin riboside. The primary focus of research on this compound has been its efficacy as a marker for hypoxic cells and as a radiosensitizer.

There is currently no available research data detailing the antibacterial spectrum or potency of this compound. Studies have not been directed towards evaluating its efficacy against bacterial pathogens.

Similarly, there is no published research on the antifungal efficacy of this compound. Its activity against fungal species has not been a subject of investigation.

Antibacterial Spectrum and Potency of this compound

Antineoplastic Activity Studies (In Vitro and Preclinical Models)

The antineoplastic potential of this compound has been explored, particularly concerning its cytotoxic effects on cancer cells, especially under hypoxic conditions.

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Research has shown that IAZR exhibits significantly greater toxicity and effectiveness compared to other nitroimidazole compounds like Misonidazole (B1676599) (MISO) and Azomycin (B20884) riboside (AZR). nih.gov

In studies using EMT-6 murine tumor cells, this compound was found to be approximately three times more toxic and effective than Azomycin riboside and about ten times more toxic and effective than Misonidazole. nih.gov The cytotoxic activity of this compound and its analog, Iodoazomycin arabinoside (IAZA), has been evaluated in both murine and human cancer cell lines. IAZA showed cytotoxicity against murine EMT-6 cells and human 143B and 143B-LTK tumor cells. nih.gov The cytotoxicity of IAZA was noted to be 30 to 40 times greater than that of Misonidazole. nih.gov The mechanism of this enhanced cytotoxicity is linked to the reductive activation of the nitroimidazole group under hypoxic conditions, leading to the formation of adducts with cellular macromolecules. nih.govscielo.br

Table 1: Comparative In Vitro Cytotoxicity of this compound and Analogs

CompoundCell LineRelative Cytotoxicity/EfficacyReference
This compound (IAZR) EMT-6 (murine)~3x more toxic/effective than Azomycin riboside nih.gov
~10x more toxic/effective than Misonidazole nih.gov
Iodoazomycin arabinoside (IAZA) EMT-6 (murine)30-40x more cytotoxic than Misonidazole nih.gov
143B (human)Cytotoxic nih.gov
143B-LTK (human)Cytotoxic nih.gov

Preclinical studies using animal models have been conducted to evaluate the in vivo efficacy and biodistribution of this compound and its analogs. These investigations have primarily utilized murine tumor models.

In BALB/c mice bearing implanted subcutaneous EMT-6 tumors, the analog Iodoazomycin arabinoside (IAZA) demonstrated rapid whole-body elimination, with over 98% excreted within 24 hours. nih.gov Despite this rapid clearance, significant tumor uptake was observed. Tumor-to-blood ratios for IAZA were 4.6 at 4 hours and 8.7 at 8 hours post-injection, with corresponding tumor uptake values of 2.08% and 1.22% of the injected dose per gram of tissue, respectively. nih.gov These findings suggest a favorable profile for targeting hypoxic tumor tissue.

Studies have also been performed in murine CaNT tumors and human HT29 xenografts. ucl.ac.uk While these studies focused on the relationship between hypoxia, proliferation, and apoptosis, they underscore the use of this compound and its analogs in preclinical cancer models to study tumor microenvironment characteristics. ucl.ac.uk The selective binding of these compounds in hypoxic regions of tumors is a key feature demonstrated in these models. scielo.br

Table 2: Biodistribution of Iodoazomycin Arabinoside (IAZA) in EMT-6 Tumor-Bearing Mice

Time Post-InjectionTumor-to-Blood RatioTumor Uptake (%ID/g)Reference
4 hours4.62.08 nih.gov
8 hours8.71.22 nih.gov

Efficacy of this compound Across Diverse Cancer Cell Lines

Immunomodulatory Effects of this compound (Preclinical Studies)

Based on available scientific literature, there is no evidence to suggest that this compound has been investigated for its immunomodulatory effects. Preclinical research has not focused on its potential to modulate the immune response.

Research on the In Vitro Antiviral Activity of this compound Remains Undocumented

Extensive searches of scientific literature and research databases have revealed no specific studies or documented findings on the in vitro antiviral activity of the chemical compound this compound. This compound has been the subject of research primarily for its potential applications in oncology, specifically as a marker for hypoxic cells and as a radiosensitizer to enhance the efficacy of cancer radiation therapy.

While the broader class of nucleoside analogs, to which this compound belongs, includes many compounds with established antiviral properties, there is currently no available scientific evidence to suggest that this compound itself has been investigated for or exhibits any antiviral effects. The existing body of research focuses on its synthesis, chemical characterization, and its activity in the context of cancer cells, particularly under hypoxic conditions.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the in vitro antiviral activity of this compound as requested. The scientific community has, to date, concentrated its efforts on elucidating the compound's properties relevant to cancer treatment. Future research may explore other potential biological activities of this compound, including any antiviral capabilities, but such studies are not present in the current scientific literature.

Structure Activity Relationship Sar Studies and Analog Development of Iodoazomycin Riboside

Systematic Modification of the Azomycin (B20884) Moiety and Its Impact on Biological Activity

The azomycin moiety, 2-nitroimidazole (B3424786), is the cornerstone of the molecule's biological function. Its electron-affinic nature allows it to mimic oxygen in "fixing" radiation-induced DNA damage in hypoxic cells, making the damage permanent and lethal. tandfonline.com Modifications to this heterocyclic ring system can profoundly affect the compound's activity.

Key modifications include altering the position of the nitro group and introducing other substituents onto the imidazole (B134444) ring.

Position of the Nitro Group : The position of the nitro group on the imidazole ring is a critical determinant of radiosensitizing efficacy. Compounds with a nitro group at the 2-position, such as iodoazomycin riboside and its precursor misonidazole (B1676599), are generally more potent radiosensitizers than their 5-nitroimidazole isomers like metronidazole (B1676534) and nimorazole (B1678890). tandfonline.com This is attributed to the higher electron affinity of 2-nitroimidazoles. However, this increased efficacy often comes with higher toxicity. tandfonline.commdpi.com 5-nitroimidazoles, being less electron-affinic, tend to be less toxic, and nimorazole is used clinically in some regions for this reason. tandfonline.commdpi.com

Other Ring Substitutions : Introducing other chemical groups to the imidazole ring has been explored to fine-tune activity. Studies on related bicyclic nitroimidazoles have shown that replacing an ether-oxygen atom attached to the imidazole ring with a sulfur or nitrogen atom can result in analogs with equivalent potency. nih.gov In other studies, the addition of various substituents to the 4-position of the 2-nitroimidazole ring has been investigated to improve the therapeutic index. mdpi.com The goal of these modifications is often to balance the electron affinity required for radiosensitization with physicochemical properties like solubility and lipophilicity that govern pharmacokinetics and toxicity.

Modification of Azomycin MoietyCompound ExampleKey FindingReference(s)
Nitro Group Position
2-NitroimidazoleMisonidazoleHigh electron affinity, potent radiosensitizer, but associated with significant neurotoxicity. tandfonline.commdpi.com
5-NitroimidazoleNimorazoleLower electron affinity, less potent radiosensitizer, but exhibits reduced toxicity, allowing for clinical use. tandfonline.commdpi.com
4-NitroimidazoleExperimental HybridsCan retain potent biological activity (e.g., anti-HIV) and may offer a different resistance profile compared to 2-nitro analogs. arabjchem.org
Other Ring Substitutions
2-thio/2-amino AnalogsBicyclic NitroimidazolesSubstitution of a 2-position ether oxygen with sulfur or nitrogen resulted in equipotent antitubercular analogs. nih.gov

Ribose Sugar Moiety Modifications and Their Influence on this compound Activity

The ribose sugar is not merely a scaffold but plays an active role in the molecule's transport and interaction with cellular machinery. Modifications to the sugar moiety can significantly alter lipophilicity, interaction with nucleoside transporters, and ultimately, the compound's biodistribution and efficacy. researchgate.net

Stereochemistry (Epimerization) : Changing the stereochemistry of the hydroxyl groups on the sugar ring has a profound impact. The most studied example is the comparison between iodoazomycin riboside (IAZR) and its epimer, iodoazomycin arabinoside (IAZA), which differs in the stereochemistry at the 2'-carbon. IAZA is notably more lipophilic than IAZR and has been extensively developed as a clinical agent for SPECT imaging of hypoxia. scielo.brucl.ac.uksnmjournals.org

Acyclic Analogs : Replacing the cyclic ribose with a flexible acyclic sugar chain is another strategy. nih.govpreprints.org Acyclic nucleoside analogs can offer different conformational freedom, potentially altering how they interact with biological targets or transporters. nih.gov

Hydroxyl Group Modification : The hydroxyl groups of the ribose are key sites for modification. The very existence of this compound involves the replacement of the 5'-hydroxyl group with iodine. Further studies have shown that substituting the 5'-hydroxyl with fluorine can significantly decrease the molecule's interaction with human nucleoside transporters (hENTs and hCNTs), which could reduce cellular uptake in some contexts but potentially improve specificity. researchgate.net

CompoundSugar MoietyPartition Coefficient (Octanol/Buffer)Key FindingReference(s)
Misonidazole Acyclic side-chain0.41Reference 2-nitroimidazole; hydrophilic. scielo.br
This compound (IAZR) 5'-Iodo-5'-deoxy-D-ribofuranose 2.1Parent riboside; moderately lipophilic. scielo.br
Iodoazomycin Arabinoside (IAZA) 5'-Iodo-5'-deoxy-D-arabinofuranose 4.98Epimer of IAZR; more lipophilic and a successful clinical imaging agent. scielo.brsnmjournals.org
Fluoroazomycin Riboside (β-5-FAZR) 5'-Fluoro-5'-deoxy-D-ribofuranose Not specifiedFluorine substitution at C5' greatly reduced interaction with nucleoside transporters compared to the non-fluorinated parent. researchgate.net
Azomycin Riboside (AZR) D-ribofuranose Not specifiedNon-halogenated parent; less toxic and less effective than IAZR. researchgate.netcapes.gov.br

Halogen Atom Substitution in this compound and Its Effect on Biological Activity

The identity of the halogen atom at the 5'-position of the sugar is a crucial variable that directly impacts the compound's biological profile, particularly its use in diagnostic imaging. The choice of halogen affects lipophilicity, binding affinity, and susceptibility to in vivo dehalogenation.

Initial studies demonstrated that adding an iodine atom to create this compound (IAZR) from its parent compound, azomycin riboside (AZR), resulted in a molecule that was approximately three times more toxic and effective as a radiosensitizer. researchgate.netnih.gov The rate of selective binding to hypoxic cells for radiolabeled IAZR was 2.5 to 3 times faster than that of misonidazole. researchgate.netnih.gov

Different halogens have been explored for specific applications:

Iodine : Radioisotopes of iodine (¹²³I for SPECT, ¹²⁵I for research, ¹³¹I for therapy) make iodo-analogs like IAZR and IAZA suitable for nuclear medicine applications. ucl.ac.uksnmjournals.orgcapes.gov.br The iodine atom increases lipophilicity compared to non-halogenated or fluorinated analogs. snmjournals.org

Fluorine : Fluorinated analogs, such as fluoroazomycin arabinoside (FAZA), are widely used for PET imaging using the radioisotope ¹⁸F. researchgate.netscielo.br Substitution with fluorine instead of iodine generally results in a less lipophilic compound. Studies with a fluoro-riboside analog (β-5-FAZR) showed it was a moderate radiosensitizer but had weakened interactions with nucleoside transporters compared to its non-fluorinated parent. researchgate.net

Bromine : Brominated analogs like 4-bromomisonidazole (B1207318) have also been synthesized. However, these compounds were often found to be too toxic for clinical use as radiosensitizers, though they have been considered for imaging at lower, non-toxic concentrations. ucl.ac.uk

Analog TypeKey FeaturesImpact on Biological ActivityReference(s)
Non-halogenated (e.g., Azomycin Riboside) Parent compound with a 5'-hydroxyl group.Serves as a baseline; less potent and less toxic than halogenated analogs. researchgate.netnih.gov
Iodinated (e.g., IAZR, IAZA) Contains iodine at the 5'-position.Increased lipophilicity and radiosensitizing potency compared to the parent AZR. Suitable for SPECT imaging (¹²³I) and potential radiotherapy (¹³¹I). researchgate.netsnmjournals.orgnih.gov
Fluorinated (e.g., FAZA, β-5-FAZR) Contains fluorine at the 5'-position.Generally less lipophilic than iodo-analogs. Suitable for PET imaging (¹⁸F). May have altered interactions with cellular transporters. researchgate.netscielo.br
Brominated (e.g., Bromomisonidazole) Contains bromine on the side chain.Often associated with higher toxicity, limiting therapeutic potential. ucl.ac.uk

Prodrug Strategies for this compound Delivery (Conceptual Frameworks)

A significant challenge with many potent therapeutic agents, including nitroimidazole radiosensitizers, is achieving effective delivery to the target tissue while minimizing systemic exposure and toxicity. Prodrug strategies offer a conceptual framework to overcome these hurdles by masking the active molecule in a temporarily inactive form. For this compound, which possesses two free hydroxyl groups on its ribose moiety, several established prodrug concepts are applicable.

Improving Aqueous Solubility : For in vivo administration, particularly intravenously, poor aqueous solubility can be a major obstacle. A widely explored strategy for hydroxyl-containing drugs is the creation of phosphate (B84403) ester prodrugs. mdpi.comacs.org These highly polar phosphate groups dramatically increase water solubility. In the body, endogenous phosphatases would cleave the ester bond, releasing the active this compound at the target site. This approach has been successfully investigated for other novel nitroimidazole sulfonamide radiosensitizers to enable in vivo testing. mdpi.comacs.orgresearchgate.net

Enhancing Oral Bioavailability : The lipophilicity of a drug is a key factor in its absorption from the gastrointestinal tract. While IAZR is more lipophilic than some precursors, its oral absorption may not be optimal. An acetate (B1210297) ester prodrug strategy has been successfully used for the related radiosensitizer SR-2508. nih.gov The resulting prodrug, SR-2545, was more lipophilic, leading to improved oral absorption. Following absorption, it underwent complete first-pass metabolism in the liver to release the active parent drug, resulting in twice the bioavailability and peak plasma concentration compared to administering the parent drug orally. nih.gov This same concept could be applied to the hydroxyl groups of IAZR to enhance its potential as an oral agent.

These conceptual frameworks involve creating bioreversible derivatives that alter the physicochemical properties of IAZR to improve its pharmacokinetic profile without fundamentally changing the active molecule.

Development of this compound-Based Conjugates

Conjugation chemistry involves linking a drug molecule to another chemical entity to bestow new properties, such as improved targeting, altered mechanism of action, or enhanced delivery. While specific examples of this compound conjugates are not widely reported, the principles have been demonstrated with related nitroimidazoles and other drug classes, providing a clear conceptual path for future development.

Targeted Delivery Conjugates : A primary goal of conjugation is to direct a drug to a specific tissue, such as a tumor, thereby increasing efficacy and reducing side effects. This can be achieved by linking the drug to a "vector" molecule that binds to receptors overexpressed on cancer cells.

Folic Acid Conjugates : Folic acid is a common vector, as its receptor is often overexpressed on the surface of various tumor cells. A drug can be conjugated to folic acid, allowing the entire construct to be internalized by cancer cells via folate receptor-mediated endocytosis. nih.gov Conceptually, IAZR could be conjugated to folic acid to enhance its accumulation in folate-receptor-positive tumors.

Peptide/Antibody Conjugates : Conjugation to peptides (e.g., RGD peptides that target integrins on angiogenic blood vessels) or monoclonal antibodies that recognize tumor-specific antigens represents another powerful targeting strategy.

Activity-Modifying Conjugates : Conjugation can also lead to novel biological activities. In a recent study, nitroimidazoles were conjugated to an indolin-2-one substituent. acs.org Unexpectedly, this hybrid molecule exhibited potent activity against aerobic bacteria, a significant departure from the hypoxia-selective activity of traditional nitroimidazoles. This suggests that conjugating IAZR to other pharmacophores could unlock new therapeutic applications beyond radiosensitization.

Nanoparticle Conjugation : this compound could be conjugated to the surface of or encapsulated within nanoparticles. This approach can improve drug solubility, prolong circulation time, and enhance accumulation in tumors through the enhanced permeability and retention (EPR) effect.

These strategies illustrate the potential to create advanced, second-generation therapeutics by using this compound as a building block in more complex molecular constructs.

Advanced Analytical and Spectroscopic Methodologies in Iodoazomycin Riboside Research

Application of Advanced NMR Techniques for Iodoazomycin Riboside Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its metabolites. numberanalytics.comazolifesciences.com Advanced NMR techniques provide detailed insights into the molecular structure, dynamics, and interactions of these compounds.

High-field NMR, operating at high magnetic field strengths, offers increased sensitivity and resolution, which is essential for analyzing complex biological samples where metabolites may be present in low concentrations. numberanalytics.com This enhanced capability allows for the precise structural determination of this compound metabolites, which is fundamental to understanding their biological activity and potential toxicity. numberanalytics.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve overlapping signals in complex spectra, enabling the unambiguous assignment of resonances for various metabolites. ajol.info

Cryogenic NMR, which involves cooling the NMR probe, significantly boosts sensitivity by reducing thermal noise. numberanalytics.com This is particularly advantageous when dealing with the small sample amounts often available in metabolomics studies. Another cutting-edge technique, Dynamic Nuclear Polarization (DNP) NMR, enhances NMR sensitivity by transferring polarization from electrons to nuclei, making it suitable for analyzing low-concentration samples. numberanalytics.comnih.gov Isotopic labeling, where stable isotopes like ¹³C or ¹⁵N are incorporated into this compound, can be used in conjunction with NMR to trace metabolic pathways and measure metabolic fluxes, providing a dynamic view of its biotransformation. nih.gov

Table 1: Advanced NMR Techniques in Metabolite Characterization

TechniquePrincipleApplication in this compound Research
High-Field NMRUtilizes high magnetic fields for increased sensitivity and resolution. numberanalytics.comDetailed structural elucidation of metabolites in complex biological mixtures. numberanalytics.com
Cryogenic NMRCools the NMR probe to reduce thermal noise and enhance sensitivity. numberanalytics.comAnalysis of samples with low metabolite concentrations.
Dynamic Nuclear Polarization (DNP) NMRTransfers polarization from electrons to nuclei to significantly boost signal intensity. nih.govStudying low-abundance metabolites and their interactions. numberanalytics.com
Isotopic Labeling with NMRIncorporates stable isotopes (e.g., ¹³C, ¹⁵N) to trace molecular pathways. nih.govTracking the metabolic fate of this compound in biological systems. nih.gov

Mass Spectrometry-Based Metabolomics and Proteomics in this compound Target Elucidation

Mass spectrometry (MS) is a cornerstone of metabolomics and proteomics, offering high sensitivity for detecting and identifying a vast array of molecules. nih.govnih.gov These 'omics' approaches are instrumental in identifying the cellular targets of this compound and understanding its mechanism of action.

Metabolomics, the large-scale study of small molecules, can be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). thermofisher.com Untargeted metabolomics provides a broad overview of the metabolic changes induced by this compound, while targeted metabolomics allows for the precise quantification of specific metabolites. mdpi.com These approaches can help identify biomarkers of drug efficacy or toxicity. nih.gov

Proteomics focuses on the comprehensive analysis of proteins, which are the direct targets of many drugs. nibn.go.jp Activity-based protein profiling (ABPP) is a powerful strategy that uses chemical probes to identify enzyme targets in complex proteomes. acs.org For this compound, an ABP would involve attaching a reporter tag, like an alkyne, to the molecule to enable the identification of its protein binding partners through click chemistry. acs.org Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare protein expression levels in the presence and absence of the drug, revealing proteins whose expression is altered and thus potentially involved in the drug's mechanism of action or resistance. thno.org The identification of these protein targets is a critical step in early drug development. asbmb.org

Table 2: Mass Spectrometry-Based 'Omics' in Drug Target Elucidation

TechniquePrincipleApplication in this compound Research
Metabolomics (LC-MS, GC-MS)Comprehensive analysis of small molecules (metabolites) in a biological sample. thermofisher.comnih.govIdentifying metabolic pathways affected by this compound and discovering potential biomarkers.
ProteomicsLarge-scale study of proteins, their structures, and functions. nibn.go.jpIdentifying the direct protein targets of this compound. asbmb.org
Activity-Based Protein Profiling (ABPP)Uses chemical probes to identify active enzyme targets within the proteome. acs.orgCovalent labeling and identification of this compound's specific protein targets.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)A quantitative proteomics approach to compare protein abundance between different cell populations. thno.orgDetermining changes in protein expression in response to this compound treatment.

X-ray Crystallography of this compound-Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.govlibretexts.org Obtaining the crystal structure of this compound bound to its protein target provides invaluable insights into the specific molecular interactions that govern its biological activity.

The process begins with the crystallization of the drug-protein complex, which remains a significant bottleneck in structural biology. nih.gov Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. libretexts.orgmdpi.com

The crystal structure of a nitroimidazole, such as metronidazole (B1676534), in complex with a resistance-conferring enzyme like NimA from Deinococcus radiodurans, has revealed the key amino acid residues involved in binding and the mechanism of drug inactivation. nih.gov Similarly, resolving the structure of this compound in complex with its target protein(s) would elucidate its binding mode, identify crucial hydrogen bonds and other interactions, and guide the rational design of more potent and selective derivatives. migrationletters.com This structural information is critical for understanding drug-target interactions and for structure-based drug design. migrationletters.com

Microscopic Techniques for Cellular Localization Studies of this compound

Microscopic techniques are essential for visualizing the subcellular distribution of drugs, providing a spatial context for their biochemical activities. mdpi.com Fluorescence microscopy is a particularly powerful tool for studying the localization of nitroimidazole compounds within cells.

To visualize this compound, it can be chemically modified to include a fluorescent tag or used in conjunction with specific fluorescently labeled antibodies that recognize the drug or its adducts. researchgate.net For instance, studies with the nitroimidazole EF5 have utilized Cy3-bound monoclonal antibodies to visualize its distribution in tumor and liver tissues, revealing heterogeneous binding patterns in tumors. researchgate.net

Cryogenic fluorescence microscopy allows for imaging at low temperatures, preserving the cellular structure and the in-situ localization of fluorescently tagged molecules. nih.gov Correlating fluorescence microscopy with other imaging modalities, such as soft X-ray tomography, can provide a comprehensive view, mapping the location of specific molecules within the high-resolution 3D architecture of the cell. nih.gov Such studies are crucial for understanding where this compound accumulates within the cell and how this localization relates to its therapeutic effect or potential toxicity.

Resistance Mechanisms to Iodoazomycin Riboside and Strategies to Overcome Resistance

Microbial Resistance Mechanisms to Iodoazomycin Riboside

This compound, as a nitroimidazole derivative, is subject to resistance mechanisms similar to those observed for other compounds in this class, such as metronidazole (B1676534). The primary mechanisms of microbial resistance to nitroimidazoles involve decreased drug activation and increased drug efflux. snmjournals.orgnih.gov

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. nih.govjidc.org The overexpression of these pumps is a common mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Several families of efflux pumps, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-division (RND) superfamily, contribute to antibiotic resistance. jidc.orgmdpi.com The RND efflux pumps, in particular, are major contributors to multidrug resistance in Gram-negative bacteria. nih.govnih.gov Given that this compound is a substrate for cellular transport, it is plausible that its efficacy could be diminished by the overexpression of one or more of these efflux pump systems. The increased expulsion of the compound would prevent it from reaching the necessary intracellular concentration to exert its cytotoxic effects.

The antimicrobial activity of nitroimidazoles is dependent on the reduction of their nitro group by microbial nitroreductases under anaerobic conditions. digitellinc.comcollectionscanada.gc.ca This reduction generates reactive nitroso radicals that are cytotoxic, primarily through DNA damage. digitellinc.com A primary mechanism of resistance to nitroimidazoles is the alteration or inactivation of these activating enzymes.

Bacteria can acquire resistance through mutations in the genes encoding nitroreductases, leading to enzymes with decreased ability to activate the prodrug. nih.gov For instance, specific genes, known as nim genes, have been identified in various anaerobic bacteria that encode 5-nitroimidazole reductases. These enzymes convert the nitro group into a non-toxic amine, effectively inactivating the drug. snmjournals.orgucl.ac.uk Therefore, a potential mechanism of microbial resistance to this compound would involve mutations in or the acquisition of genes that alter the nitroreductase enzymes responsible for its activation.

Efflux Pump Overexpression and this compound Evasion

Cancer Cell Resistance Mechanisms to this compound

As a nucleoside analog, this compound's efficacy against cancer cells can be compromised by mechanisms similar to those observed for other drugs in this class. collectionscanada.gc.canih.gov These mechanisms often involve alterations in cellular transport and metabolism. This compound has been shown to have a high affinity for an equilibrative nucleoside transporter. snmjournals.org

Resistance to nucleoside analogs in cancer cells can arise from:

Altered Membrane Transport: Reduced expression or mutations in the specific nucleoside transporters responsible for the uptake of this compound into the cancer cell would limit its intracellular concentration and, consequently, its cytotoxic effect. nih.gov

Changes in Activating Kinases: Nucleoside analogs often require phosphorylation by intracellular kinases to become active cytotoxic agents. Alterations or deficiencies in these kinases can prevent the activation of the drug. nih.gov

Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp) and other ABC transporters, is a well-documented mechanism of multidrug resistance in cancer. nih.govfrontiersin.org These pumps can actively transport a variety of chemotherapeutic agents out of the cancer cell, reducing their effectiveness.

Enhanced DNA Repair: Since the activated form of nitroimidazoles causes DNA damage, an upregulation of DNA repair mechanisms within the cancer cell could counteract the drug's cytotoxic effects. nih.gov

Inhibition of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins, thereby evading drug-induced cell death. mdpi.commdpi.com

Rational Design of this compound Analogs to Circumvent Resistance

The rational design of new analogs of this compound could provide a strategy to overcome these potential resistance mechanisms. Such design would focus on modifying the chemical structure to evade recognition by efflux pumps or to enhance its activation and target interaction.

Table 1: Potential Strategies for this compound Analog Design

StrategyRationalePotential Modification
Bypass Efflux Pumps Modify the structure to reduce its affinity as a substrate for common efflux pumps.Altering the lipophilicity or steric properties of the ribose or imidazole (B134444) moiety. snmjournals.org
Enhance Activation Design analogs that are more efficiently activated by a broader range of nitroreductases or are less susceptible to inactivating enzymes.Modification of the nitroimidazole ring to alter its redox potential. researchgate.net
Increase Target Affinity Modify the molecule to increase its binding affinity to its intracellular target, potentially overcoming the effects of reduced intracellular concentration.Introduction of functional groups that can form stronger interactions with target macromolecules.
Develop Dual-Target Analogs Create hybrid molecules that have more than one mechanism of action, making it more difficult for resistance to develop.Combining the nitroimidazole core with another pharmacophore that targets a different cellular pathway.
Covalent Inhibitors Design analogs that can form irreversible covalent bonds with their targets, which can be effective against resistance caused by target mutations that lower binding affinity. nih.govIncorporation of a reactive electrophilic group. nih.gov

By systematically exploring structure-activity relationships, it may be possible to develop novel this compound analogs that retain or enhance therapeutic efficacy while being less susceptible to known resistance mechanisms. scielo.br

Future Directions and Unexplored Research Avenues for Iodoazomycin Riboside

Discovery of Novel Biological Targets for Iodoazomycin Riboside

The primary mechanism of IAZR's action is its bioreductive activation under hypoxic conditions, leading to the formation of reactive intermediates that bind to cellular macromolecules. scispace.com While this process is well-documented, the specific molecular targets of these IAZR adducts are not fully elucidated. Future research should focus on identifying the precise proteins, nucleic acids, and other biomolecules that IAZR interacts with.

Advanced proteomic and metabolomic techniques could be employed to identify these binding partners in hypoxic cancer cells. Understanding these interactions could reveal novel mechanisms of cytotoxicity and radiosensitization. nih.gov For instance, if IAZR is found to bind to and inhibit key enzymes involved in DNA repair or cellular metabolism, this could open up new avenues for targeted therapies. Furthermore, identifying specific biomarkers of IAZR binding could help in patient selection for IAZR-based therapies and in monitoring treatment response.

Development of Advanced Preclinical Models for this compound Efficacy Assessment

Much of the preclinical evaluation of IAZR has been conducted using traditional 2D cell cultures and animal models with implanted tumors, such as the EMT-6 sarcoma in BALB/c mice. snmjournals.orgcapes.gov.br While these models have been instrumental, more sophisticated preclinical models could provide deeper insights into IAZR's efficacy and mechanism of action.

Three-dimensional (3D) tumor spheroids and organoids offer a more physiologically relevant in vitro system that better mimics the tumor microenvironment, including the oxygen and nutrient gradients found in solid tumors. Studying IAZR in these models could provide a more accurate assessment of its penetration, distribution, and activity within a tumor mass. Additionally, patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, can better recapitulate the heterogeneity of human cancers. Evaluating IAZR in a panel of PDX models representing different tumor types and genetic backgrounds would be a crucial step towards personalized medicine approaches.

Preclinical ModelKey CharacteristicsRelevance to IAZR Research
2D Cell Culture Monolayer of cells grown on a flat surface.Initial screening for cytotoxicity and radiosensitizing effects. nih.gov
3D Tumor Spheroids Self-assembled aggregates of cancer cells in a 3D structure.Better mimics tumor microenvironment, including hypoxic gradients.
Organoids 3D cultures derived from stem cells that self-organize to resemble an organ.Provides a more complex and physiologically relevant model of tumor tissue.
Animal Models (e.g., EMT-6) Implanted tumors in animals, such as mice. snmjournals.orgcapes.gov.brIn vivo assessment of biodistribution, efficacy, and toxicity. snmjournals.orgcapes.gov.br
Patient-Derived Xenografts (PDX) Implantation of human tumor tissue into immunodeficient mice.Represents the heterogeneity of human cancers for personalized medicine studies.

Integration of this compound with Combination Therapy Approaches (Conceptual, Preclinical)

The potential of IAZR as a component of combination therapies is a promising area of research. Its ability to radiosensitize hypoxic cells suggests a natural synergy with radiation therapy. nih.govresearchgate.net Further preclinical studies could explore optimal sequencing and scheduling of IAZR and radiation to maximize therapeutic gain.

Beyond radiotherapy, combining IAZR with other anticancer agents could yield significant benefits. For example, drugs that inhibit DNA repair pathways could potentiate the cytotoxic effects of IAZR-induced DNA damage. Similarly, agents that modulate the tumor microenvironment, such as those targeting angiogenesis or immune checkpoints, could enhance the efficacy of IAZR. Preclinical studies should investigate these combinations in advanced models to identify synergistic interactions and to understand the underlying mechanisms.

Exploration of New Therapeutic Applications for this compound (Conceptual, Non-Clinical)

While the primary focus of IAZR research has been on cancer, its hypoxia-selective properties could be leveraged for other diseases characterized by hypoxic tissues. scispace.com For instance, in ischemic conditions such as stroke and myocardial infarction, identifying viable but hypoxic tissue is crucial for guiding therapeutic interventions. collectionscanada.gc.ca Radiolabeled IAZR could potentially be used as a diagnostic tool to image these areas.

Furthermore, certain bacterial infections can create hypoxic microenvironments within the host. The selective accumulation of IAZR in these areas could be exploited for targeted antimicrobial therapy. Conceptual studies could explore the synthesis of IAZR conjugates with antibacterial agents or the use of IAZR as a standalone antimicrobial under specific conditions.

Artificial Intelligence and Machine Learning Approaches in this compound Drug Discovery Research

ML models could also be developed to predict the efficacy of IAZR based on the genomic and transcriptomic profiles of tumors, aiding in patient stratification. mednexus.org In the realm of drug design, AI can be used for the de novo design of novel IAZR analogs with improved properties, such as enhanced potency, better selectivity, or reduced toxicity. nih.gov Furthermore, AI can help in designing and optimizing combination therapies by predicting synergistic interactions between IAZR and other drugs. delveinsight.com The integration of AI and ML into IAZR research holds the potential to accelerate the discovery and development of new therapeutic strategies.

Q & A

Q. What is the biochemical mechanism by which Iodoazomycin riboside selectively accumulates in hypoxic tissues?

this compound functions as a hypoxia-sensitive marker due to its nitroimidazole moiety, which undergoes intracellular nitroreduction under low oxygen conditions. This reduction generates reactive intermediates that bind covalently to macromolecules, trapping the compound in hypoxic cells. Validation involves comparative studies using in vitro cell cultures under normoxic vs. hypoxic conditions, with uptake quantified via radiolabeling (e.g., ¹²³I) and autoradiography . Researchers should pair these assays with oxygen tension measurements (e.g., using Clark electrodes) to correlate uptake efficiency with pO₂ levels .

Q. What synthesis protocols are validated for producing high-purity this compound?

The synthesis involves iodination of azomycin riboside precursors under controlled conditions. Key steps include protecting the ribose hydroxyl groups to prevent side reactions, followed by nucleophilic substitution with iodine-125/123. Purity is assessed via HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Critical parameters include reaction temperature (maintained at 25–30°C) and anhydrous solvents to minimize hydrolysis .

Q. How is this compound validated in preclinical tumor models for hypoxia imaging?

Preclinical validation typically employs xenograft tumor models (e.g., murine Lewis lung carcinoma) imaged using SPECT or PET after ¹²³I/¹⁸F labeling. Researchers correlate tracer uptake with immunohistochemical hypoxia markers (e.g., HIF-1α, CA-IX) and pimonidazole adducts. Dose-response studies (0.1–1.0 mg/kg) and kinetic modeling (e.g., Patlak analysis) are used to optimize imaging time windows and specificity .

Advanced Research Questions

Q. How can experimental designs address variability in this compound uptake across heterogeneous tumor regions?

To mitigate variability, employ high-resolution imaging (e.g., microSPECT/CT) and spatially resolved oxygen probes (e.g., fiber-optic sensors). Use multivariate regression to analyze factors like perfusion (measured via contrast-enhanced MRI) and necrosis (histopathology). Advanced statistical models, such as mixed-effects regression, can account for intra-tumor heterogeneity by treating regional subsamples as nested random effects .

Q. What methodologies resolve contradictions between this compound uptake and alternative hypoxia markers (e.g., FMISO)?

Discrepancies may arise from differences in redox thresholds or pharmacokinetics. Conduct head-to-head comparisons in the same model, using dual-isotope labeling (e.g., ¹²³I-IAZR and ¹⁸F-FMISO) to directly compare spatial distributions. Validate with ex vivo autoradiography and hypoxia-sensitive gene expression arrays (e.g., RNA-seq of HIF-1α targets). Bayesian meta-analysis can synthesize conflicting datasets by weighting studies based on sample size and methodological rigor .

Q. How can researchers optimize dosimetry for clinical translation while minimizing radiotoxic effects?

Phase I trials should incorporate compartmental pharmacokinetic modeling to estimate absorbed doses in critical organs (e.g., thyroid, liver). Use Monte Carlo simulations to predict radiation exposure based on biodistribution data from preclinical PET/CT. Toxicity thresholds are established via in vitro clonogenic assays (e.g., survival fractions of human fibroblasts at varying doses) .

Q. What strategies improve the signal-to-noise ratio (SNR) of this compound in low-hypoxia tumors?

Enhance SNR by co-administering vasodilators (e.g., nicotinamide) to improve tracer delivery or using hypoxia-activated prodrugs (e.g., tirapazamine) to amplify retention. Dynamic imaging protocols (e.g., time-activity curves over 24–48 hours) help distinguish specific binding from background noise. Kinetic modeling with reference tissue methods (e.g., Logan plots) can further isolate hypoxia-specific signals .

Methodological Guidance

Q. How should researchers integrate this compound data into the IMRAD format for publication?

  • Introduction : Contextualize the compound’s role in hypoxia imaging, citing foundational studies (e.g., Jette et al., 1986 ).
  • Methods : Detail radiolabeling protocols, animal models, and statistical tests (e.g., SAS 9.4 for ANOVA with Tukey post hoc tests ).
  • Results : Present uptake ratios (tumor-to-muscle) and correlations with histopathology. Use heatmaps for spatial heterogeneity.
  • Discussion : Contrast findings with prior studies, addressing limitations (e.g., limited penetration in necrotic cores) .

What frameworks ensure research questions on this compound meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasible : Validate access to radiolabeling facilities and hypoxia chambers.
  • Novel : Explore understudied applications (e.g., bacterial hypoxia in chronic infections).
  • Ethical : Adhere to ALARA principles for radiation safety in clinical trials .
  • Relevant : Align with funding priorities (e.g., NIH R01s on tumor microenvironment) .

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